molecular formula C13H10N4S B2892254 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 929826-32-4

5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2892254
CAS No.: 929826-32-4
M. Wt: 254.31
InChI Key: MGPWDLOEGUWTBB-UHFFFAOYSA-N
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Description

5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a phenyl group, and a pyridine ring

Scientific Research Applications

5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development.

    Medicine: Investigated for its potential use in treating various diseases due to its biological activities.

    Industry: Used in the development of agrochemicals and materials with specific properties.

Future Directions

The future directions for research on 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol and similar compounds involve the design of novel pyrazoles, innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking potential applications of pyrazoles . This includes the development of more promising pyrazoles for practical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-pyridinecarboxaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the triazole derivative using an oxidizing agent such as iodine . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of a triazole ring, phenyl group, and pyridine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

IUPAC Name

3-phenyl-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4S/c18-13-16-15-12(10-5-2-1-3-6-10)17(13)11-7-4-8-14-9-11/h1-9H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPWDLOEGUWTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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